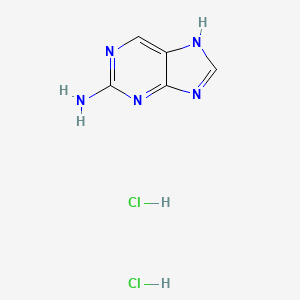

2-Aminopurine dihydrochloride

Vue d'ensemble

Description

2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to incorporate into DNA, altering the structure and dynamics of nucleic acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine . This method utilizes aminotetrazole and nitropyrimidine as key reagents .

Industrial Production Methods: Industrial production methods for 2-aminopurine dihydrochloride typically involve the hydrogenation of nitropyrimidine derivatives under specific conditions to yield the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopurine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with altered functional groups, while reduction can lead to the formation of dihydropurine derivatives .

Applications De Recherche Scientifique

Structural Biology Applications

Fluorescent Probe for Nucleic Acids

2-Aminopurine is widely utilized as a fluorescent probe to study nucleic acid structures and dynamics. Its fluorescence properties are sensitive to the local environment, making it an effective tool for investigating RNA conformational changes and protein-nucleic acid interactions. For instance, studies have demonstrated that 2-aminopurine can be used to monitor local RNA secondary structures and track RNA breathing dynamics through fluorescence quenching techniques .

Case Study: RNA Dynamics

In a study examining RNA dynamics, researchers employed 2-aminopurine to investigate how temperature variations affect RNA structure. The results indicated that the fluorescence of 2-aminopurine could effectively report on localized base-pair dynamics in structured RNA molecules, providing insights into RNA behavior under different conditions .

Cancer Research Applications

CDK2 Inhibition

Recent research has highlighted the potential of 2-aminopurine derivatives as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation and cancer progression. A series of 2-aminopurine derivatives were designed based on structural analyses of CDK2, leading to the identification of compounds with potent anti-proliferative effects against triple-negative breast cancer cells. One notable derivative exhibited an IC50 value of 19 nM, demonstrating significant selectivity against other CDK isoforms .

Table: CDK2 Inhibitory Activity of 2-Aminopurine Derivatives

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 11l | 19 | High |

| R-Roscovitine | 73 | Moderate |

This study underscores the potential for developing new anti-cancer therapies based on modifications to the 2-aminopurine structure, particularly through polar substitutions at specific positions on the purine scaffold .

Antiviral Drug Development

Targeting HIV TAR RNA

Another significant application of 2-aminopurine is in antiviral research, specifically targeting the trans-activator responsive region (TAR) of HIV RNA. Researchers have developed fluorescence-based assays using 2-aminopurine to evaluate potential TAR inhibitors. The binding interactions between TAR and various peptides were characterized by measuring fluorescence intensity changes upon binding, providing a sensitive method for assessing drug candidates .

Case Study: TAR Inhibitor Evaluation

In a study focused on HIV TAR interactions, selective incorporation of 2-aminopurine within the TAR sequence allowed for real-time monitoring of peptide binding events. The results revealed substantial increases in fluorescence upon binding, indicating that this approach could facilitate the identification of effective antiviral agents targeting HIV replication .

Mécanisme D'action

2-Aminopurine dihydrochloride exerts its effects by incorporating into DNA and altering its structure and dynamics. It acts as a protein kinase inhibitor, specifically inhibiting the activity of cyclin-dependent kinases involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Adenine: A natural purine base that differs from 2-aminopurine only in the position of the exocyclic amine group.

Guanine: Another natural purine base with structural similarities to 2-aminopurine.

2,6-Diaminopurine: An analog of adenine that can be incorporated into nucleic acids by polymerases.

Uniqueness: 2-Aminopurine dihydrochloride is unique due to its high fluorescence intensity compared to adenine and its ability to act as a sensitive probe for studying nucleic acid structure and dynamics .

Activité Biologique

2-Aminopurine dihydrochloride (2-AP) is a purine analog that has garnered significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-AP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Aminopurine is structurally similar to adenine, with an amino group at the 2-position of the purine ring. Its chemical formula is CHClN, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.

2-AP functions primarily as an inhibitor of various enzymes and cellular processes:

- CDK2 Inhibition : 2-AP derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, particularly in cancer cells. For instance, a derivative named compound 11l exhibited an IC value of 19 nM against CDK2, demonstrating significant selectivity over other CDKs and showing anti-proliferative activity in triple-negative breast cancer (TNBC) cells .

- RNA Interaction : 2-AP acts as a fluorescent probe for studying RNA dynamics. It can be incorporated into RNA structures, allowing researchers to investigate RNA conformational changes and interactions with ligands. For example, studies utilizing 2-AP have shown its ability to enhance fluorescence signals upon binding with specific RNA sequences, providing insights into RNA structure-function relationships .

- Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against HIV. The interaction between 2-AP and the trans-activator responsive region (TAR) of viral RNA has been characterized using fluorescence-based assays, revealing its potential as an antiviral agent .

Table 1: Summary of Biological Activities of this compound

Case Study: CDK2 Inhibition in Cancer Therapy

In a study focused on developing selective CDK inhibitors, researchers designed a series of 2-aminopurine derivatives that showed promising results against CDK2. The lead compound, 11l , demonstrated not only potent inhibition but also synergistic effects when combined with chemotherapy agents in treating TNBC . This highlights the therapeutic potential of 2-AP derivatives in oncology.

Case Study: RNA Dynamics

Research utilizing 2-AP as a fluorescent probe has revealed critical insights into RNA conformational dynamics. By examining how 2-AP fluorescence changes upon binding to various RNA structures, scientists have been able to distinguish between different local RNA environments and their accessibility to solvents . This technique has implications for understanding RNA folding and function in cellular processes.

Propriétés

IUPAC Name |

7H-purin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76124-64-6 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.